molecular formula C15H13FO4 B6402691 3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-97-2

3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402691
CAS No.: 1261927-97-2
M. Wt: 276.26 g/mol
InChI Key: GHBZGPUQHIKNFP-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is an organic compound that features both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is unique due to its specific combination of fluorine and methoxy groups on a benzoic acid backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-6-9(8-12(13)16)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZGPUQHIKNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690163
Record name 3'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-97-2
Record name 3'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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